molecular formula C11H17N3 B1242537 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 206989-41-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No. B1242537
Key on ui cas rn: 206989-41-5
M. Wt: 191.27 g/mol
InChI Key: BWMYVZPZPGAOPC-UHFFFAOYSA-N
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Patent
US06423845B1

Procedure details

The title compound was prepared by treating the Boc derivative 1-5 with either HCI gas in ethyl acetate as described in U.S. Pat. No. 5,952,341 and WO 99/31061, or with trifluoroacetic acid in methylene chloride, or aqueous sulfuric acid; m.p. 66.0-68.5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][NH:14]C(OC(C)(C)C)=O.FC(F)(F)C(O)=O.S(=O)(=O)(O)O>C(OCC)(=O)C.C(Cl)Cl>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=2CCCNC12)CCCNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=2CCCNC12)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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